![molecular formula C20H32N2O2 B2363380 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol CAS No. 314260-42-9](/img/structure/B2363380.png)
2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol
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Description
Scientific Research Applications
Coordination Polymers and Macrocycles
- Coordination Polymers: A study discusses coordination polymers formed from reactions between flexible bis(2-pyridyl) ligands and AgCF(3)SO(3), which include the structural analog of 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol (Oh, Stern, & Mirkin, 2005).
Synthesis of Novel Heterocycles
- Bis-Spiropiperidone–Tetrahydrothiophene Hybrid Heterocycles: A research demonstrated the synthesis of novel hybrid heterocycles involving bis-spiropiperidone and tetrahydrothiophene, suggesting potential applications in chemical synthesis (Bharkavi, Kumar, & Perumal, 2015).
Luminescence and Co-crystal Formation
- Luminescent Properties: A study focused on synthesizing novel macrocyclic co-crystals and investigating their luminescent properties, indicating potential in crystal engineering (Li et al., 2015).
Coordination Polymers with Cadmium
- Cadmium(II) MOFs: Research on the synthesis of novel 2D cadmium(II) coordination polymers using ligands structurally related to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol was conducted (Li, Guo, Weng, & Lin, 2012).
Antimicrobial Activity
- Antimicrobial Properties: A novel selena-diazole compound structurally related to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol was synthesized and showed promising antimicrobial activity (Neamah, Khudair, & Al-Jadaan, 2019).
Synthesis of Novel Copolymers
- Electrochromic Copolymers: The synthesis of homopolymers and copolymers containing carbazole units, potentially including analogs of 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol, was explored for their electrochromic properties (Aydın & Kaya, 2013).
Study of Hydrogen Bonding
- Hydrogen Bond Acidity Study: Investigations on hydrogen bond acidity of diols, including compounds structurally similar to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol, were conducted to understand hetero-association in organic chemistry (Lomas & Cordier, 2009).
Photocatalytic Properties
- Photocatalytic Efficiency: Coordination polymers using a ligand related to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol were studied for their photocatalytic efficiency in degrading methylene blue under UV light (Cui, Hou, Van Hecke, & Cui, 2017).
Entangled Frameworks in Coordination Chemistry
- Entangled Frameworks Construction: Studies explored the construction of entangled frameworks in coordination chemistry using ligands structurally akin to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol (Li et al., 2012).
Electrochemical and Spectral Properties
- Study on Stereioisomers: Research on the electrochemical and spectral properties of stereoisomers of compounds structurally related to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol was conducted, revealing insights into isomerization phenomena (Lapkowski, Waskiewicz, Gabanski, Zak, & Suwiński, 2006).
Magnetic/Electronic Properties in Ytterbocene Complexes
- Ytterbocene Complexes Study: The impact of bridging ligand geometry on magnetic/electronic properties in a bimetallic ytterbocene complex, which can be related to the study of 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol, was examined (Carlson et al., 2007).
Through-Bond and Through-Space Effects in Hetero-Association
- Hetero-Association Study: The effects in the hetero-association of pyridine with alkane diols were studied, providing insights relevant to the understanding of compounds like 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol (Lomas, 2011).
Mild Oxidation of 5-Hydroxymethylfurfural
- Oxidation Study: A metal-free, mild oxidation process involving a compound related to 2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol was developed, highlighting its potential in organic synthesis and environmental applications (Mittal et al., 2014).
properties
IUPAC Name |
2,5-bis[(4-methylpiperidin-1-yl)methyl]benzene-1,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c1-15-3-7-21(8-4-15)13-17-11-20(24)18(12-19(17)23)14-22-9-5-16(2)6-10-22/h11-12,15-16,23-24H,3-10,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYISHUZZNCVEFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=C(C=C2O)CN3CCC(CC3)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis-(4-methyl-piperidin-1-ylmethyl)-benzene-1,4-diol |
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